tert-Butyl 3-oxocyclobutanecarboxylate

Protecting Group Strategy Orthogonal Synthesis Ester Lability

This strained cyclobutane-derived β-ketoester (C₉H₁₄O₃, MW 170.21) combines a ketone group with a tert-butyl ester that offers orthogonal acid-lability and significantly higher lipophilicity (ΔLogP ~1.8 vs. methyl ester). The conformationally restricted four-membered ring (26.3 kcal/mol strain) enforces rigid geometries critical for peptidomimetic design and PROTAC linker optimization. Patents covering BTK degraders and HBV inhibitors explicitly leverage this building block. Supplied as a colourless semi-solid/liquid at ≥95% purity with ambient shipping, it is the preferred choice for medicinal chemistry campaigns requiring consistent quality and scalable supply.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 145549-76-4
Cat. No. B171776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-oxocyclobutanecarboxylate
CAS145549-76-4
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC(=O)C1
InChIInChI=1S/C9H14O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6H,4-5H2,1-3H3
InChIKeyJINYZTGTQXDUQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-oxocyclobutanecarboxylate CAS 145549-76-4: Procurement-Grade Cyclobutane Building Block Overview


tert-Butyl 3-oxocyclobutanecarboxylate (CAS 145549-76-4) is a strained cyclobutane-derived β-ketoester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . It is typically supplied as a colorless semi-solid or liquid with a purity of ≥95% . The compound features a conformationally restricted four-membered ring bearing both a ketone and a tert-butyl ester, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Why tert-Butyl 3-oxocyclobutanecarboxylate Cannot Be Casually Swapped with Other Cyclobutane Esters or Ring-Size Analogs


Although compounds like methyl 3-oxocyclobutanecarboxylate (CAS 695-95-4) or tert-butyl 3-oxocyclopentanecarboxylate appear structurally similar, their divergent physicochemical and stability profiles preclude direct substitution in multi-step syntheses. The tert-butyl ester imparts orthogonal acid-lability [1] and dramatically higher lipophilicity (ΔLogP ~1.8) compared to the methyl ester [2], while the cyclobutane ring exhibits substantially greater ring strain (26.3 kcal/mol) than five- or six-membered analogs [3]. These differences critically impact reaction compatibility, purification behavior, and downstream biological properties.

Quantitative Differentiation Evidence for tert-Butyl 3-oxocyclobutanecarboxylate vs. Closest Analogs


Orthogonal Acid-Lability Enables Selective Deprotection in Presence of Methyl/Benzyl Esters

The tert-butyl ester of 3-oxocyclobutanecarboxylate is labile under acidic conditions (pH < 1, 100°C) but remains stable to nucleophiles such as RMgX and RLi, whereas methyl esters are stable to acid but react with nucleophiles [1]. This orthogonal stability profile permits selective deprotection in complex molecule assembly without perturbing other ester functionalities.

Protecting Group Strategy Orthogonal Synthesis Ester Lability

Elevated Lipophilicity (ΔLogP ~1.8) Enhances Membrane Permeability vs. Methyl Ester

tert-Butyl 3-oxocyclobutanecarboxylate exhibits a calculated LogP of 1.31 to 1.64 (consensus 1.27 ), whereas the corresponding methyl ester (CAS 695-95-4) shows a LogP of -0.57 [1]. This increase of ~1.8 LogP units translates to a predicted ~60-fold higher octanol-water partition coefficient, substantially improving predicted membrane permeability.

Lipophilicity Drug Design ADME Properties

Cyclobutane Ring Strain (26.3 kcal/mol) Provides Unique Conformational Restriction vs. Larger Rings

The cyclobutane core of tert-butyl 3-oxocyclobutanecarboxylate possesses a total ring strain of 26.3 kcal/mol, significantly higher than the 6.5 kcal/mol strain of cyclopentane and the near-zero strain of cyclohexane [1]. This high strain energy imparts a rigid, non-planar puckered conformation that can lock bioactive conformations or serve as a reactive handle in ring-opening transformations.

Conformational Analysis Ring Strain Medicinal Chemistry

Validated Synthetic Yield (89%) Establishes Reliable Large-Scale Access

A representative DCC-mediated coupling of 3-oxocyclobutanecarboxylic acid with tert-butanol affords tert-butyl 3-oxocyclobutanecarboxylate in 89% isolated yield after chromatographic purification . This high yield demonstrates robust, scalable access that supports multi-gram to kilogram procurement for discovery and development programs.

Synthetic Methodology Process Chemistry Scalability

Commercial Purity Standard (≥95%) with Ambient Storage Differentiates from Cold-Chain Analogs

Major suppliers including Sigma-Aldrich offer tert-butyl 3-oxocyclobutanecarboxylate at ≥95% purity with ambient temperature storage recommendations . In contrast, the corresponding free acid (3-oxocyclobutanecarboxylic acid) often requires freezer storage (-20°C) to prevent decarboxylation or dimerization. This ambient stability reduces cold-chain logistics costs and simplifies inventory management.

Quality Control Storage Stability Procurement Logistics

High-Value Application Scenarios for tert-Butyl 3-oxocyclobutanecarboxylate Based on Differentiated Evidence


PROTAC Linker and Bifunctional Degrader Synthesis

The orthogonal acid-lability of the tert-butyl ester allows chemoselective deprotection in the presence of methyl or benzyl esters commonly used in PROTAC linker arms [1]. The elevated lipophilicity (LogP ~1.3) of the cyclobutane-tert-butyl ester fragment also improves the physicochemical profile of degrader molecules, potentially enhancing cellular permeability. Patents describing BTK degraders explicitly utilize this building block as a key intermediate .

Conformationally Constrained Peptidomimetics and Backbone Rigidification

The cyclobutane ring's high strain energy (26.3 kcal/mol) locks the molecule into a puckered conformation, which can be exploited to rigidify peptide backbones or enforce specific dihedral angles in drug candidates [2]. The tert-butyl ester serves as a traceless protecting group that can be removed after scaffold assembly without altering the strained ring geometry. This combination of conformational restriction and orthogonal deprotection makes it a preferred building block for peptidomimetic design .

Strain-Release-Driven Fragment Coupling and C–C Bond Formation

The inherent ring strain of the cyclobutane core (26.3 kcal/mol) renders it susceptible to ring-opening reactions under mild conditions. Copper-catalyzed C–C bond cleavage of cycloketone oxime esters has been demonstrated as a [4+1] annulation strategy, highlighting the synthetic utility of strained cyclobutane derivatives . tert-Butyl 3-oxocyclobutanecarboxylate can be converted to oxime esters for analogous transformations, providing a modular entry to functionalized small molecules.

Hepatitis B Virus (HBV) Capsid Assembly Modulator Synthesis

Patents covering heteroaryldihydropyrimidine HBV inhibitors incorporate tert-butyl 3-oxocyclobutanecarboxylate as a key intermediate for constructing the cyclobutane-containing core . The compound's commercial availability at ≥95% purity with ambient storage enables rapid scale-up and consistent quality control for medicinal chemistry campaigns targeting this therapeutic area.

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